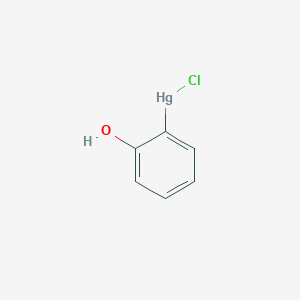

o-(Chloromercuri)phenol

Description

Properties

IUPAC Name |

chloro-(2-hydroxyphenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABVDWALKPAUEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClHgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042224 | |

| Record name | o-(Chloromercuri)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | o-Hydroxyphenylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00767 [mmHg] | |

| Record name | o-Hydroxyphenylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-03-9, 1320-80-5 | |

| Record name | Mercufenol chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercufenol chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(hydroxyphenyl)mercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chloromercuriphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, chloro(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-(Chloromercuri)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromercuriophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro(hydroxyphenyl)mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mercuration of Phenol

The primary synthesis route involves direct mercuration of phenol, leveraging mercury's electrophilic reactivity. In this method, phenol undergoes mercuration at the ortho position due to the hydroxyl group's directing effects. A representative procedure involves:

-

Heating Phenol : Phenol is heated to 170°C under controlled conditions to enhance reactivity.

-

Addition of Mercuric Acetate : Powdered mercuric acetate (Hg(OAc)₂) is gradually introduced, forming a mercury-phenol intermediate.

-

Precipitation with Sodium Chloride : The mixture is quenched in boiling water, and NaCl is added to precipitate o-(chloromercuri)phenol as crystalline solids.

-

Purification : Recrystallization from hot water yields high-purity product (melting point: 150–152°C).

Key Variables :

-

Temperature : Optimal mercuration occurs at 170°C; lower temperatures favor incomplete substitution.

-

Stoichiometry : A 1:1 molar ratio of phenol to Hg(OAc)₂ minimizes byproducts like para-substituted isomers.

-

Solvent : Aqueous methanol or ethanol enhances solubility during intermediate stages.

Electrolytic Synthesis

Electrolysis in propionic acid provides an alternative pathway, particularly for scaling production:

-

Electrolyte Preparation : Propionic acid containing dissolved mercuric chloride (HgCl₂) serves as the electrolyte.

-

Electrolysis Setup : A platinum anode and mercury cathode are used under constant current.

-

Reaction Mechanism : Phenol undergoes electrophilic substitution at the ortho position, driven by the anodic generation of Hg²⁺ ions.

Advantages :

-

Higher yields (85–90%) compared to thermal methods.

-

Reduced formation of poly-mercurated byproducts.

Limitations :

-

Requires specialized equipment for maintaining electrolytic conditions.

-

Post-reaction mercury recovery adds complexity.

Catalytic Mercuration

Recent advances explore catalytic systems to improve efficiency and reduce mercury waste:

-

Acid Catalysis : Sulfuric or hydrochloric acid accelerates mercuration by protonating the phenolic hydroxyl group, enhancing electrophilic attack.

-

Microwave Assistance : Microwave irradiation reduces reaction time from hours to minutes while maintaining yields >80%.

Comparative Data :

| Method | Yield (%) | Reaction Time | Mercury Utilization Efficiency |

|---|---|---|---|

| Thermal Mercuration | 75–80 | 2–4 hours | Moderate |

| Electrolysis | 85–90 | 1–2 hours | High |

| Catalytic (H₂SO₄) | 80–85 | 30–60 minutes | High |

Byproduct Formation and Mitigation

The synthesis of this compound is prone to byproducts such as para-chloromercuriphenol and di-mercurated phenols . Strategies to suppress these include:

-

Steric Hindrance : Introducing bulky substituents at the para position during mercuration.

-

Low-Temperature Quenching : Rapid cooling after mercuration limits secondary reactions.

-

Column Chromatography : Silica gel chromatography separates isomers, achieving >95% purity.

Analytical Validation

Spectroscopic Characterization :

-

¹H NMR : Aromatic protons appear as a multiplet at δ 6.8–7.5 ppm, while the hydroxyl proton resonates at δ 9–10 ppm.

-

IR Spectroscopy : O–H stretch (~3200 cm⁻¹) and C–Hg–Cl vibrations (500–600 cm⁻¹) confirm structural integrity.

-

X-ray Diffraction : Resolves Hg coordination geometry, typically showing linear Cl–Hg–O bonding.

Purity Assessment :

-

Elemental analysis validates the Hg:Cl:O ratio (theoretical: Hg 61.1%, Cl 10.8%, O 4.9%).

-

Melting point consistency (150–152°C) indicates absence of significant impurities.

Chemical Reactions Analysis

O-chloromercuriphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form compounds such as hydroquinones and catechols.

Substitution: The chlorine and mercury atoms can be substituted under specific conditions, leading to the formation of different derivatives.

Reduction: The compound can be reduced to remove the mercury atom, resulting in simpler phenolic compounds.

Common reagents used in these reactions include iodine, sodium chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of o-(Chloromercuri)phenol

The synthesis of this compound typically involves the mercuration of phenol. The process can be summarized as follows:

- Heating Phenol : Phenol is heated to approximately 170°C.

- Adding Mercuric Acetate : Gradual addition of powdered mercuric acetate occurs during heating.

- Precipitation : The mixture is poured into boiling water, followed by the addition of sodium chloride to precipitate the compound.

- Purification : The resulting crystals are filtered and air-dried.

This method ensures a high yield and purity of the final product, which is essential for its subsequent applications in research and industry.

Chemistry

- Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of other organomercury compounds, facilitating various chemical reactions such as substitution and oxidation.

- Reagent in Organic Synthesis : It is utilized as a reagent in organic synthesis, contributing to the development of new compounds with desirable properties.

Biology

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity, inhibiting the growth of various bacteria and fungi. This property has been explored for potential applications in developing antibacterial agents.

- Interactions with Biological Molecules : Studies have shown that this compound interacts with biological macromolecules, including proteins and nucleic acids. These interactions can lead to modifications affecting enzyme activity and gene expression, making it a valuable tool for probing biochemical pathways.

Medicine

- Historical Use as Antiseptic : Although its use has declined due to toxicity concerns, this compound was historically employed as an antiseptic and disinfectant due to its bactericidal properties.

- Potential in Diagnostics : Research continues into the compound's potential applications in medical diagnostics and treatments, particularly in understanding microbial resistance mechanisms.

Industry

- Production of Antiseptics and Preservatives : The compound is used in various industrial processes, including the production of antiseptics and preservatives for consumer products.

- Chemical Manufacturing : Its unique reactivity makes it suitable for use in the manufacturing of other chemical products.

Mechanism of Action

The antibacterial activity of O-chloromercuriphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The mercury atom interacts with thiol groups in proteins, leading to the inactivation of enzymes and subsequent cell death. This mechanism is similar to other organomercury compounds, but the presence of the chlorine atom enhances its effectiveness .

Comparison with Similar Compounds

Physical and Chemical Properties :

- Solubility : Slightly soluble in cold water, moderately soluble in boiling water .

- Melting Point : 150–152°C .

- Toxicity : The minimum lethal dose (LD₅₀) in mice is 219 mg/kg (intraperitoneal), classifying it as highly toxic .

Applications :

Primarily used as an antifungal agent and disinfectant. It inhibits intracellular fungal enzymes and disrupts iron-sulfur proteins .

Structural Analogs: Mercury-Substituted Phenols

Key Differences :

- Reactivity: The ortho substitution in this compound sterically hinders interactions compared to the para isomer, affecting degradation pathways .

- Solubility : Phenylmercuric acetate’s acetate group enhances water solubility, broadening its applications in liquid formulations .

Functional Analogs: Mercury-Based Antifungals

Key Insight: Mercury-based antifungals like this compound exhibit higher toxicity and environmental persistence compared to non-mercury alternatives like zinc pyrithione .

Chlorophenols (Non-Mercury Analogues)

Structural vs. Functional Contrasts :

- Chlorophenols lack mercury, reducing acute toxicity but still pose environmental risks due to chlorine content .

- This compound’s mercury moiety enhances antimicrobial potency but introduces severe bioaccumulation risks .

Toxicity Profile :

- Mercury compounds (e.g., this compound, phenylmercuric acetate) exhibit lower LD₅₀ values (higher toxicity) than chlorophenols .

- Substitution position (ortho vs. para) in mercury phenols alters chemical stability and biological activity .

Environmental Impact :

- Mercury derivatives are prioritized for replacement under regulations like ZDHC MRSL due to persistence and toxicity .

Biological Activity

Overview

o-(Chloromercuri)phenol, also known as phenol, o-chloromercuri-, is an organomercury compound characterized by a chlorine atom bonded to the ortho position of a phenolic ring. This compound has garnered significant interest due to its antibacterial properties and various applications in chemistry, biology, and medicine. Its mechanism of action primarily involves disrupting microbial cell membranes and inhibiting essential enzymatic processes, which leads to cell death.

The synthesis of this compound typically involves the mercuration of phenol. The process includes:

- Heating phenol to approximately 170°C.

- Gradually adding powdered mercuric acetate .

- Pouring the mixture into boiling water and adding sodium chloride solution to precipitate the compound.

- Filtering and air-drying the resulting crystals .

This compound can undergo various chemical reactions, including oxidation, substitution, and reduction, which are essential for its biological activity and potential applications in organic synthesis.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Research has shown its efficacy against multidrug-resistant (MDR) organisms such as Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and others. In a study, it was demonstrated that this compound could resensitize MDR strains to antibiotics like colistin, thereby enhancing their effectiveness .

The mechanism behind its antibacterial action involves:

- Disruption of microbial cell membranes : The mercury atom interacts with thiol groups in proteins, leading to enzyme inactivation.

- Inhibition of enzymatic processes : By interfering with critical metabolic pathways, the compound can effectively kill bacterial cells.

Case Studies

- Study on MDR Strains : A rapid antimicrobial susceptibility test revealed that combining this compound with other antibiotics significantly improved their efficacy against several MDR clinical isolates. The study highlighted three-drug combinations that suppressed over 80% growth of multiple strains, showcasing the potential for this compound in combination therapies .

- Mechanistic Insights : Another research effort explored how this compound affects bacterial biofilms. The compound's ability to penetrate and destabilize biofilms was noted, which is crucial for treating infections caused by biofilm-forming bacteria .

Safety and Toxicity

Despite its biological activity, this compound poses significant safety concerns due to its mercury content. Mercury is known for its toxic effects on human health and the environment. Studies have indicated that exposure to organomercury compounds can lead to various health issues, including neurotoxicity and renal damage . Therefore, while exploring its antibacterial properties, it is crucial to consider safety measures and potential toxicological impacts.

Applications in Research and Industry

This compound has diverse applications across several fields:

- Chemistry : Used as a reagent in organic synthesis.

- Biology : Investigated for its role in microbial resistance studies.

- Medicine : Explored as a potential antiseptic or disinfectant.

- Industry : Employed in producing industrial chemicals and as a preservative.

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Antibacterial Efficacy | Effective against MDR strains like Klebsiella pneumoniae |

| Mechanism of Action | Disrupts cell membranes; inhibits enzymatic processes |

| Combination Therapy | Enhances efficacy when combined with other antibiotics |

| Safety Concerns | Toxicity due to mercury content; requires careful handling |

Q & A

Q. What methodologies are employed to assess the environmental impact and biodegradation pathways of o-(chloromercuri)phenol?

- Microbial degradation : Use Pseudomonas spp. cultures under aerobic conditions; monitor Hg²⁺ release via atomic absorption spectroscopy (AAS). Central composite design (CCD) optimizes parameters like nutrient concentration and temperature .

- Ecototoxicity assays : Daphnia magna acute toxicity tests (LC₅₀) and seed germination inhibition studies (e.g., Lepidium sativum) quantify ecological risks. Compare results with regulatory thresholds (e.g., ZDHC MRSL limits for chlorophenols) .

- Adsorption studies : Batch experiments with activated carbon or biochar measure partition coefficients (Kd) to model soil/water contamination .

Q. How can researchers resolve contradictions in reported toxicity data for o-(chloromercuri)phenol?

- Discrepancies often arise from variations in test organisms, exposure durations, or matrix effects (e.g., organic matter content in soil). Meta-analyses should:

- Normalize data to Hg²⁺ equivalents using ICP-MS.

- Apply multivariate statistics (e.g., PCA) to identify confounding variables.

- Validate findings against structurally analogous compounds (e.g., phenylmercuric acetate) .

Methodological Considerations

- Handling and safety : Use fume hoods, nitrile gloves, and Hg vapor absorbers. Waste must be treated with sulfide precipitation to immobilize Hg²⁺ .

- Analytical challenges : Mercury’s volatility complicates GC-MS; prioritize HPLC-ICP-MS for speciation analysis. For phenolic group detection, Folin-Ciocalteu reagent offers specificity but requires Hg interference checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.